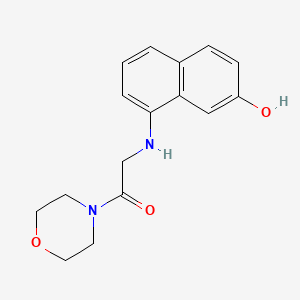![molecular formula C15H20O4Si B11837900 Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B11837900.png)
Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate is a complex organic compound featuring a benzofuran ring fused with a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate typically involves multiple steps. One common approach includes the formation of the benzofuran ring followed by the introduction of the cyclopropane ring. Key steps may involve:
Formation of Benzofuran Ring: This can be achieved through the cyclization of 2-hydroxyphenyl ketones with appropriate reagents.
Introduction of Cyclopropane Ring: This step often involves cyclopropanation reactions using diazo compounds and transition metal catalysts.
Trimethylsilylation: The hydroxyl group is protected by converting it into a trimethylsilyl ether using trimethylsilyl chloride and a base.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, while the cyclopropane ring may provide stability and rigidity to the molecule. The trimethylsilyl group can protect reactive sites, allowing for selective reactions at other positions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate: Another compound with a trimethylsilyl group and an ester functionality.
Benzofuran derivatives: Compounds with similar benzofuran rings but different substituents.
Uniqueness
Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate is unique due to the presence of both a benzofuran and a cyclopropane ring, which imparts distinct chemical and physical properties. The trimethylsilyl group also adds to its uniqueness by providing protection and stability during reactions.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C15H20O4Si |
|---|---|
Poids moléculaire |
292.40 g/mol |
Nom IUPAC |
ethyl 5-trimethylsilyloxy-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-1-carboxylate |
InChI |
InChI=1S/C15H20O4Si/c1-5-17-15(16)13-12-10-8-9(19-20(2,3)4)6-7-11(10)18-14(12)13/h6-8,12-14H,5H2,1-4H3 |
Clé InChI |
VIBXASNHCGRRHO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C2C1OC3=C2C=C(C=C3)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Methylbenzene-1-sulfonyl)-1-oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11837827.png)

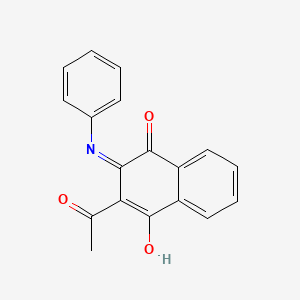

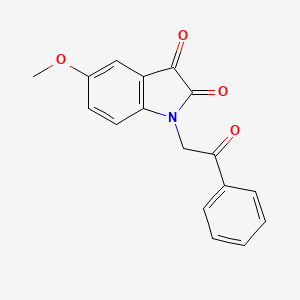
![6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11837848.png)
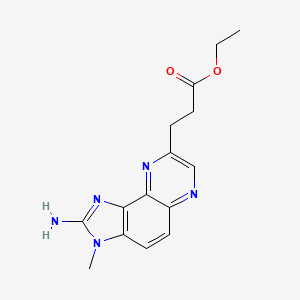
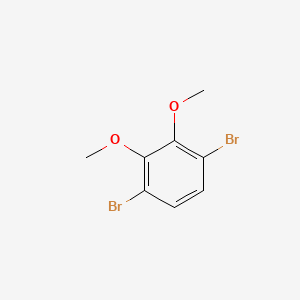
![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11837862.png)
